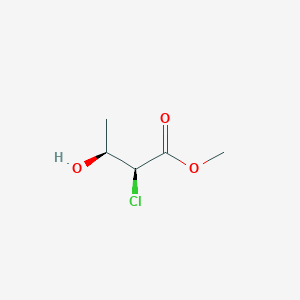

Methyl (2S,3S)-2-chloro-3-hydroxybutanoate

Description

Properties

IUPAC Name |

methyl (2S,3S)-2-chloro-3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,1-2H3/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCDXBCIJDUWEO-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)OC)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis Pathways

Reduction of α-Chloro-β-Keto Esters

The most widely documented route involves the stereoselective reduction of α-chloro-β-keto ester precursors. A key study demonstrates the synthesis of methyl 2-benzamido-methyl-3-oxobutanoate (BMOB), which undergoes sodium borohydride (NaBH₄) reduction to yield methyl-2-benzamido-methyl-3-hydroxy-butyrate (MBHB) as a mixture of four stereoisomers.

Reaction Scheme:

$$

\text{BMOB} \xrightarrow{\text{NaBH₄, MeOH}} \text{MBHB (2S,3S) + other stereoisomers}

$$

Critical parameters include:

- Solvent: Methanol enables proton transfer during borohydride reduction.

- Temperature: Reactions proceed at 0°C to room temperature to minimize side reactions.

- Stoichiometry: Substrate-to-NaBH₄ ratios of 1:0.42 ensure partial reduction while avoiding over-reduction.

Table 1: Reduction Conditions and Outcomes

| Parameter | Value | Yield | Purity (HPLC) |

|---|---|---|---|

| Substrate Concentration | 0.06 mol/L | 66.7% | 96.4% |

| Reaction Time | 2 hours | - | - |

| Purification Method | Flash Chromatography (3:1 EtOAc:Pet. Ether) | - | 96.4% |

Stereoselective Synthesis Challenges

Diastereomer Separation

The NaBH₄ reduction of BMOB produces four MBHB stereoisomers: (2S,3R), (2R,3R), (2R,3S), and (2S,3S). Semi-preparative HPLC with chiral stationary phases achieves baseline separation:

Table 2: HPLC Separation Parameters

| Isomer | Retention Time (min) | Purity Post-Separation |

|---|---|---|

| (2S,3S) | 28.9 | 96.4% |

| (2S,3R) | 25.3 | 97.8% |

| (2R,3S) | 23.7 | 96.9% |

| (2R,3R) | 21.4 | 96.7% |

Mobile phases typically employ methanol-water mixtures adjusted to pH 4.0 with acetic acid.

Structural Confirmation Techniques

Spectroscopic Characterization

PubChem data (CID 10942652) confirms the structure through:

- ¹H NMR: δ 4.88 (d, J=5.5 Hz, C3-H), 3.58 (s, OCH₃), 1.16 (d, J=6.3 Hz, C4-CH₃).

- ¹³C NMR: δ 172.88 (C=O), 65.83 (C2), 52.98 (C3).

- Optical Rotation: $$[α]_D^{20} = +12.4°$$ (c=1.0, CHCl₃) for the (2S,3S) isomer.

Table 3: Comparative NMR Data

| Proton Environment | δ (ppm) Multiplicity | Assignment |

|---|---|---|

| C3-OH | 2.72 (dt, J=8.4 Hz) | Hydroxyl Proton |

| OCH₃ | 3.58 (s) | Methoxy Group |

| C4-CH₃ | 1.16 (d, J=6.3 Hz) | Methyl Branch |

Industrial-Scale Production Considerations

Catalytic Asymmetric Hydrogenation

Though unreported for this specific ester, related α-chloro-β-keto esters undergo hydrogenation using Ru-BINAP catalysts. Projected conditions:

- Pressure: 50 bar H₂

- Temperature: 60°C

- Enantiomeric Excess: >98% (theoretical)

Waste Stream Management

Chlorinated byproducts require neutralization with aqueous NaHCO₃ before disposal.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-2-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions.

Major Products

Oxidation: Produces 2-chloro-3-oxobutanoate.

Reduction: Yields 2-chloro-3-hydroxybutanol.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S,3S)-2-chloro-3-hydroxybutanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Serves as a chiral building block for the synthesis of biologically active compounds.

Medicine: Investigated for its potential in drug development due to its chiral nature.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,3S)-2-chloro-3-hydroxybutanoate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding sites, influencing biological pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to allosteric sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Variations

Hydroxy-Substituted Analogs

- Methyl (2S)-2-Hydroxy-3-Methylbutanoate (): Molecular Formula: C₆H₁₂O₃. Key Differences: Lacks the chlorine atom at C2 and has a methyl group at C3 instead of a hydroxyl. The (2S) configuration is retained, but the absence of chlorine reduces electrophilicity at C2. Applications: Used as a flavoring agent or chiral building block in non-halogenated systems .

- (2S,3R)-Methyl 2-Amino-3-Hydroxybutanoate Hydrochloride (): Molecular Formula: C₅H₁₂ClNO₃. Key Differences: Replaces the C2 chlorine with an amino group and inverts the C3 stereochemistry to (3R). The hydrochloride salt enhances solubility in polar solvents. Spectral Data: ¹H-NMR (DMSO-d₆) signals include δ 3.89–3.86 (m, 1H, CHNH) and 9.00 (brs, 1H, NH), distinct from the target compound’s NMR profile .

Amino-Substituted Analogs

- Methyl (S)-2-(Ethylamino)-3,3-Dimethylbutanoate Hydrochloride (): Molecular Formula: C₉H₂₀ClNO₂. Key Differences: Features an ethylamino group at C2 and a geminal dimethyl group at C3. The (S)-configuration at C2 is retained, but the bulky substituents alter steric hindrance and reactivity. Synthesis: Prepared via reductive amination of methyl (2S)-2-amino-3,3-dimethylbutanoate with benzaldehyde and sodium triacetoxyborohydride .

- Methyl (2S)-3,3-Dimethyl-2-(Trifluoroethylamino)butanoate (): Molecular Formula: C₉H₁₆F₃NO₂. Key Differences: Introduces a trifluoroethylamino group at C2, enhancing electron-withdrawing effects. The trifluoromethyl group increases metabolic stability compared to the target compound’s hydroxyl group .

Halogenated Analogs

- Methyl (2S,3S)-2-Isocyanato-3-Methylpentanoate (): Molecular Formula: C₈H₁₃NO₃. Key Differences: Replaces the hydroxyl group at C3 with an isocyanato group (-NCO), significantly increasing reactivity toward nucleophiles. The (2S,3S) stereochemistry is retained, but the isocyanato group introduces toxicity concerns .

Physicochemical and Spectral Comparison

Q & A

Q. What are the common synthetic routes for Methyl (2S,3S)-2-chloro-3-hydroxybutanoate, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves stereoselective chlorination of methyl (2S,3S)-3-hydroxybutanoate precursors. Key steps include:

- Chlorination : Use of reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled anhydrous conditions to preserve stereochemistry.

- Purification : Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients improves yield and purity .

- Optimization : Adjusting reaction time (e.g., 24–48 hours), temperature (0–25°C), and stoichiometry (1:1.2 molar ratio of substrate to chlorinating agent) minimizes racemization and byproducts .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration of this compound?

- NMR Spectroscopy : H-NMR coupling constants (e.g., ) and NOE experiments validate vicinal diastereomeric relationships .

- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases resolves enantiomers .

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical-chemical properties (e.g., solubility, stability) of this compound across studies?

- Cross-Validation : Compare data from multiple techniques (e.g., polarimetry for optical rotation, DSC for melting point).

- Environmental Controls : Document humidity, temperature, and solvent systems, as hydrolysis of the chloro group can occur under basic conditions, altering stability .

- Standardized Protocols : Adopt ICH guidelines for analytical method validation (e.g., precision ≤2% RSD for HPLC retention times) .

Q. What strategies mitigate racemization during the synthesis of this compound, especially under acidic or basic conditions?

- Low-Temperature Reactions : Conduct chlorination at –10°C to reduce kinetic energy and suppress epimerization .

- Protective Groups : Temporarily block the hydroxyl group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions .

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce stereochemical control during chlorination .

Q. How does the introduction of a chloro group at the C2 position influence the compound’s reactivity in subsequent derivatization reactions (e.g., nucleophilic substitution)?

- Steric Effects : The chloro group increases steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., tert-butoxide).

- Electronic Effects : The electron-withdrawing chloro group enhances electrophilicity at C3, facilitating oxidation of the hydroxyl group to a ketone under mild conditions .

- Comparative Studies : Replace the chloro group with fluorine or methyl to assess electronic vs. steric contributions to reactivity .

Methodological Considerations

- Data Reproducibility : Document solvent purity (e.g., anhydrous THF), catalyst lot numbers, and inert atmosphere conditions (N₂/Ar) to ensure consistency .

- Troubleshooting Low Yields : If yields drop below 60%, check for moisture ingress via Karl Fischer titration or switch to freshly distilled reagents .

- Safety Protocols : Use blast shields and fume hoods when handling chlorinating agents, and neutralize waste with 10% sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.